molecular formula C17H19N3O4 B11608796 (3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(furan-2-ylmethyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11608796
M. Wt: 329.35 g/mol
InChI Key: HPPCYIYMWUJXKX-XDHOZWIPSA-N
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Description

(3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxy-methylphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-hydroxy-3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate undergoes further reactions, including amide formation and cyclization, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, (3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is explored for its therapeutic potential. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile. It may serve as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of (3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE shares similarities with other furan-containing compounds, such as furan-2-ylmethylamine and 2-hydroxy-3-methylbenzaldehyde derivatives.
  • Other amide compounds: Similar amide compounds include N-phenylacetamide and N-benzylacetamide.

Uniqueness

The uniqueness of (3E)-N-[(FURAN-2-YL)METHYL]-3-{[(2-HYDROXY-3-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

N-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C17H19N3O4/c1-11-5-3-7-14(16(11)22)17(23)20-19-12(2)9-15(21)18-10-13-6-4-8-24-13/h3-8,22H,9-10H2,1-2H3,(H,18,21)(H,20,23)/b19-12+

InChI Key

HPPCYIYMWUJXKX-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CO2)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NCC2=CC=CO2)O

Origin of Product

United States

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